Cas no 1806044-39-2 (6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile)

6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile 化学的及び物理的性質
名前と識別子
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- 6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile
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- インチ: 1S/C10H11F2N3/c1-6-8(2-3-13)9(10(11)12)4-7(5-14)15-6/h4,10H,2,5,14H2,1H3
- InChIKey: MQSSTTPNBNJTJP-UHFFFAOYSA-N
- SMILES: FC(C1C=C(CN)N=C(C)C=1CC#N)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 248
- XLogP3: 0.4
- トポロジー分子極性表面積: 62.7
6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029016834-250mg |
6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile |
1806044-39-2 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
Alichem | A029016834-1g |
6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile |
1806044-39-2 | 95% | 1g |
$2,866.05 | 2022-04-01 |
6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile 関連文献
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrileに関する追加情報
6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile: A Comprehensive Overview
The compound 6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile (CAS No. 1806044-39-2) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a pyridine ring with substituents that confer both electronic and steric properties. The presence of an aminomethyl group at the 6-position, a difluoromethyl group at the 4-position, and a methyl group at the 2-position, along with an acetonitrile group at the 3-position, makes it a versatile building block for further chemical modifications.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery. The pyridine ring, being aromatic and electron-deficient, serves as an excellent scaffold for various bioactive molecules. The aminomethyl group introduces hydrogen bonding capabilities, enhancing the compound's ability to interact with biological targets. Meanwhile, the difluoromethyl group adds both electron-withdrawing and steric effects, which can modulate the compound's pharmacokinetic properties. The acetonitrile group, being electron-withdrawing, further enhances the molecule's reactivity and selectivity in biochemical environments.
One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules. Researchers have demonstrated that such structures can be readily functionalized to create bioisosteres or prodrugs. For instance, the aminomethyl group can be converted into an amide or an ester, enabling the design of drugs with improved solubility and bioavailability. Similarly, the difluoromethyl group can be used to introduce fluorinated moieties, which are known to enhance drug stability and potency.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution or coupling reactions. The use of transition metal catalysts has been shown to significantly improve the efficiency of these reactions. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the aminomethyl and difluoromethyl groups onto the pyridine ring. Such methods not only ensure high yields but also allow for precise control over the stereochemistry of the final product.
From a pharmacological perspective, this compound has shown promise in preclinical studies targeting various disease states. Its ability to modulate enzyme activity or bind to specific receptors makes it a valuable lead compound for drug development programs. Recent research has focused on its potential as an inhibitor of kinases involved in cancer progression or as an antagonist of G-protein coupled receptors (GPCRs) implicated in neurodegenerative diseases.
In addition to its therapeutic applications, this compound has also found use in agrochemicals. Its ability to inhibit key enzymes in pest metabolism or pathogen replication makes it a candidate for next-generation pesticides and herbicides. Moreover, its structural versatility allows for modifications that can enhance its environmental stability while maintaining efficacy.
Looking ahead, advancements in computational chemistry are expected to further accelerate the development of this compound into clinically relevant agents. Machine learning algorithms are being employed to predict optimal substituents for maximizing bioactivity while minimizing toxicity. Such approaches are particularly valuable given the complexity of modern drug discovery pipelines.
In conclusion, 6-(Aminomethyl)-4-(difluoromethyl)-2-methylpyridine-3-acetonitrile (CAS No. 1806044-39-2) represents a versatile and innovative molecule with wide-ranging applications across multiple industries. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop novel therapeutic agents and agrochemicals. As our understanding of its properties continues to grow, so too will its potential impact on human health and agriculture.
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